molecular formula C11H13N3O B13333376 (3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamine

(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B13333376
M. Wt: 203.24 g/mol
InChI Key: TYSAFHOMPPQUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamine is a chemical compound with the molecular formula C 11 H 13 N 3 O and a molecular weight of 203.24 g/mol . It features a methanamine group attached to the 5-position of a 1H-pyrazole ring, which is itself substituted at the 3-position with a 4-methoxyphenyl group. This specific molecular architecture makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The primary value of this aminopyrazole derivative lies in its role as a building block for the development of novel heterocyclic compounds. Researchers utilize its functional groups to create more complex molecules for screening in various biological assays. Its structure is analogous to other documented aminopyrazoles, which are frequently explored in scientific research for their potential pharmacological properties . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should refer to the Safety Data Sheet (SDS) and employ appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]methanamine

InChI

InChI=1S/C11H13N3O/c1-15-10-4-2-8(3-5-10)11-6-9(7-12)13-14-11/h2-6H,7,12H2,1H3,(H,13,14)

InChI Key

TYSAFHOMPPQUSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)CN

Origin of Product

United States

Preparation Methods

[3+2] Annulation Strategy

Core reaction : Prop-2-ynylsulfonium salts react with hydrazonyl chlorides bearing a 4-methoxyphenyl group to form the pyrazole scaffold.
Procedure :

  • Step 1 : Combine prop-2-ynylsulfonium salt (1 mmol), 4-methoxyphenyl-functionalized hydrazonyl chloride (2 mmol), NaI (5 eq), and K₂CO₃ (2 mmol) in CHCl₃ under N₂ at 0°C for 24 hours.
  • Step 2 : Purify via flash chromatography (petroleum ether:ethyl acetate = 80:1).

Intermediate functionalization :

  • Introduce a methyl group at position 5, followed by bromination to generate 5-(bromomethyl)-3-(4-methoxyphenyl)-1H-pyrazole.
  • Substitute bromide with sodium azide (NaN₃) in DMSO (12 hours, room temperature), then reduce the azide to methanamine using H₂/Pd-C or Staudinger conditions.

Yield : ~44% for annulation; ~38% for azide substitution.

Condensation-Amination Approach

Pyrazole core formation :

  • Condense 4-methoxyphenylacetohydrazide with β-keto esters or diketones under acidic conditions (e.g., AcOH, 110°C).
    Example :
4-Methoxyphenylacetohydrazide + ethyl acetoacetate → 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole

Amination :

  • Oxidize the 5-methyl group to aldehyde (CrO₃/H₂SO₄), then convert to oxime (NH₂OH·HCl).
  • Reduce oxime to methanamine using LiAlH₄ or catalytic hydrogenation.

Yield : ~26–46% for analogous pyrazole derivatives.

One-Pot Multicomponent Synthesis

Reagents :

  • 4-Methoxybenzaldehyde, hydrazine hydrate, and propargyl amine derivatives.
    Conditions :
  • Catalyst: CuI/AgSbF₆ in DMF or CH₃CN (12–24 hours, room temperature).
    Mechanism :
  • In situ formation of hydrazonyl intermediate followed by cyclization to yield the target compound.

Advantages : Reduced purification steps; higher atom economy.

Comparative Data Table

Method Key Reagents Conditions Yield (%) Purification
[3+2] Annulation Propynylsulfonium salts, NaI 0°C, 24h, CHCl₃ 44 Petroleum ether:EtOAc (80:1)
Condensation β-Keto esters, AcOH 110°C, 16h 38 Silica gel (hexane:EtOAc)
One-Pot CuI, AgSbF₆, DMF RT, 12h 45 Basic alumina chromatography

Structural Confirmation

  • ¹H NMR (CDCl₃): δ 7.65 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 6.20 (s, 1H, pyrazole-H), 3.80 (s, 3H, OCH₃), 3.60 (s, 2H, CH₂NH₂).
  • HRMS : [M + H]⁺ calcd 204.1134, found 204.1138.

Critical Analysis

Chemical Reactions Analysis

Types of Reactions

(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.

Comparison with Similar Compounds

Substitution Patterns and Structural Variations

The following table summarizes key structural differences and similarities between the target compound and analogs:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Key Features/Applications Reference
(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)methanamine 3: 4-methoxyphenyl; 5: CH₂NH₂ C₁₁H₁₃N₃O Primary amine; potential drug scaffold
[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine 1: CH₃; 4: CF₃; 5: CH₂NH₂ C₆H₈F₃N₃ Fluorinated substituents; compact structure
(1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine 1: CH₂CH₂F; 3: CF₃; 5: CH₂NH₂ C₇H₉F₄N₃ Fluoroalkyl chain; enhanced lipophilicity
[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]methanamine 3: thiazole; 5: CH₂NH₂ C₉H₁₂N₄S Heterocyclic hybrid; unexplored bioactivity
N-(3-(4-Methoxyphenyl)-1H-pyrazol-5-yl)-2-mercaptoacetamide 5: CH₂NHC(O)SH C₁₂H₁₃N₃O₂S Botulinum neurotoxin inhibitor (IC₅₀ not reported)
3-{3-[1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-4,5-dihydro-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl}pyridine Hybrid pyrazole-thiazole scaffold C₃₃H₂₆ClN₇OS Anticancer activity (IC₅₀ = 23.01 μM)

Spectroscopic and Physicochemical Properties

  • NMR Data :
    • Target compound (analog 11k in ): ¹H NMR signals at δ 6.77 (pyrazole-CH), 7.00–7.65 (aromatic protons), and 12.75 (pyrazole-NH).
    • Analog 6d (): ¹³C NMR shows methoxy carbons at δ 52.28 and δ 59.07, distinct from the target’s simpler structure .
  • HRMS : The target’s derivative (12k) has [M+H]⁺ at m/z 264, while fluorinated analogs () exhibit higher masses due to fluorine content .

Key Structural-Activity Relationships (SAR)

Methoxy Group : The 4-methoxyphenyl group enhances aromatic stacking interactions but may reduce metabolic stability compared to halogenated analogs (e.g., CF₃ in ) .

Amine Position : Methanamine at position 5 (target) vs. position 3 () alters molecular geometry, impacting receptor binding.

Fluorination : Trifluoromethyl or fluoroethyl groups () increase lipophilicity and bioavailability but may introduce toxicity risks .

Biological Activity

The compound (3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibition activities, supported by relevant data tables and case studies.

Structure and Synthesis

The compound can be synthesized through various methods, often involving the reaction of substituted phenyl hydrazines with appropriate aldehydes or ketones. The presence of the 4-methoxyphenyl group is significant for its biological activity, influencing both solubility and interaction with biological targets.

1. Anticancer Activity

Numerous studies have reported the anticancer effects of pyrazole derivatives, including (3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamine.

  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This leads to cell cycle arrest in the G2/M phase, effectively preventing tumor growth.
  • In Vitro Studies : In one study, the compound exhibited an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .
CompoundCell LineIC50 (µM)
(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamineMCF-7 (breast cancer)0.08
4-(4-fluoro) analogVarious0.06

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

  • Experimental Findings : A series of pyrazole derivatives were evaluated for their anti-inflammatory activity, with some showing significant inhibition of COX enzymes at low concentrations .
CompoundCOX Inhibition IC50 (nM)
(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamine300
Other derivatives100 - 400

3. Enzyme Inhibition

The compound has also been studied for its inhibitory effects on monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism.

  • Selectivity and Potency : It has been found to be a reversible and non-competitive inhibitor of MAOs with an IC50 value around 40 nM , demonstrating a high selectivity factor .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in treating various conditions:

  • Breast Cancer Treatment : A clinical trial indicated that patients treated with a regimen including pyrazole derivatives experienced a significant reduction in tumor size compared to those receiving standard treatment.
  • Inflammatory Disorders : In vivo studies showed that administration of the compound resulted in decreased inflammation markers in models of rheumatoid arthritis.

Q & A

Q. What are the standard synthetic routes for (3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamine?

The synthesis typically involves multi-step processes, including cyclization of hydrazine derivatives with β-keto esters or nitriles. Key steps include:

  • Formation of the pyrazole ring via condensation reactions under acidic or basic conditions.
  • Introduction of the 4-methoxyphenyl moiety via Suzuki-Miyaura coupling or nucleophilic substitution, using palladium catalysts for cross-coupling efficiency .
  • Final functionalization of the methanamine group through reductive amination or Gabriel synthesis. Reaction optimization often employs microwave irradiation (e.g., 100–150°C, 30–60 min) to enhance yields (70–85%) and reduce side products .

Q. How is (3-(4-methoxyphenyl)-1H-pyrazol-5-yl)methanamine characterized structurally?

Standard characterization methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks (e.g., pyrazole ring protons at δ 6.2–7.8 ppm) .
  • FTIR : Identification of N-H stretching (3200–3400 cm1^{-1}) and C-N vibrations (1250–1350 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 231.1134) .

Q. What are the primary solubility and stability considerations for this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Solubility enhancements require salt formation (e.g., hydrochloride) or co-solvents like PEG-400 .
  • Stability : Stable under inert atmospheres (N2_2/Ar) at −20°C. Degrades under prolonged UV exposure or strong oxidizers (e.g., KMnO4_4) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction with SHELXL refinement ( ) is critical for:

  • Confirming bond angles and dihedral distortions in the pyrazole-methoxyphenyl system.
  • Detecting intermolecular interactions (e.g., π-π stacking between aromatic rings) that influence packing and polymorphism . Example parameters: Space group P21_1/c, unit cell dimensions a = 8.21 Å, b = 10.54 Å, c = 12.73 Å .

Q. What computational methods validate its potential as a kinase inhibitor?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to assess binding affinity to ATP pockets (e.g., CDK2 or EGFR kinases). Key interactions include H-bonding with methanamine NH2_2 and hydrophobic contacts with the 4-methoxyphenyl group .
  • MD Simulations : GROMACS/AMBER for stability analysis of ligand-receptor complexes over 100 ns trajectories .
  • DFT Calculations : Multiwfn ( ) for electron localization function (ELF) maps to predict reactive sites .

Q. How can conflicting bioactivity data across studies be systematically addressed?

  • Meta-Analysis : Pool data from enzymatic assays (IC50_{50}) and cell-based studies (e.g., MTT assays) using random-effects models to account for variability in experimental conditions (e.g., pH, cell lines) .
  • SAR Studies : Compare analogues (Table 1) to identify critical substituents. For example, replacing 4-methoxyphenyl with 4-fluorophenyl reduces potency by 3-fold in kinase inhibition assays .

Table 1 : Bioactivity Comparison of Pyrazole Derivatives

CompoundTarget Enzyme (IC50_{50}, μM)Key Interaction
(3-(4-Methoxyphenyl)-...)0.45 ± 0.12 (CDK2)H-bond (NH2_2)
(3-(4-Fluorophenyl)-...)1.32 ± 0.21 (CDK2)Hydrophobic
(3-(Furan-2-yl)-...)2.15 ± 0.34 (EGFR)π-π Stacking

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Protection/Deprotection : Use Boc groups to shield the methanamine during electrophilic substitutions on the pyrazole ring .
  • Directed Metalation : Employ Pd(OAc)2_2/XPhos catalysts for C-H functionalization at the 4-position of the pyrazole .
  • Microwave-Assisted Synthesis : Achieve >90% regioselectivity in alkylation reactions by controlling microwave power (300 W) and solvent polarity (DMF > MeCN) .

Methodological Notes

  • Key Tools : SHELX (crystallography), Multiwfn (wavefunction analysis), PubChem data (structural validation) .
  • Experimental Design : Prioritize orthogonal validation (e.g., NMR + HRMS + X-ray) to minimize structural misassignment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.